Carbohydrate moiety of bromelain
Overview
Description
The carbohydrate moiety of bromelain is a component of the bromelain enzyme, which is a thiol protease isolated from pineapple stem . It contains one asparagine-linked oligosaccharide chain per molecule . The oligosaccharides are composed of mannose, fucose, xylose, and N-acetylglucosamine (GlcNAc) .
Synthesis Analysis
The primary structures of the two oligosaccharide components of stem bromelain glycopeptides were quantitatively released by digestion with the almond glycopeptidase . This enzyme cleaves P-aspartylglycosylamine linkage in glycopeptides with oligopeptide moieties .Molecular Structure Analysis
The molecular structure of the carbohydrate moiety of bromelain is described as alpha-L-fucosyl- (1->3)- [alpha-D-mannosyl- (1->6)- [beta-D-xylosyl- (1->2)]-beta-D-mannosyl- (1->4)-N-acetyl-beta-D-glucosaminyl- (1->4)]-N-acetyl-D-glucosamine .Chemical Reactions Analysis
The bromelain extract includes various components such as phosphatases, glucosidase, cellulases, peroxidases, glycoproteins, carbohydrates, several protease inhibitors, and organically bound Ca2+ .Physical And Chemical Properties Analysis
Bromelain remains intact for a relatively long time when stored at 20°C, while its proteolytic activity is lost when it is heated to 100°C for 10 minutes . The maximum activity of glycosylated bromelain occurs at pH 7.0 and 30°C .Scientific Research Applications
Stability and Structural Role : Glycosylation contributes significantly to the functional stability of bromelain. Studies have shown that deglycosylated bromelain exhibits decreased enzyme activity and altered fluorescence and circular dichroism spectra, highlighting the stabilizing role of the carbohydrate moiety (Khan, Rasheedi, & Haq, 2003).
Therapeutic Applications : Bromelain is known for its therapeutic potential, including anti-inflammatory, anticancer, and fibrinolytic activities. Its efficacy after oral administration and the safety profile make it a promising phytotherapeutical drug. Interestingly, not all of bromelain's pharmacological properties depend on its proteolytic activity, suggesting a role for non-protein factors, possibly including its carbohydrate moiety (Maurer, 2001).
Enzyme Immobilization : Research involving the immobilization of bromelain on cellulose fibers from sugarcane bagasse demonstrates its potential application in the medical field, particularly for treating skin injuries. The immobilization process can enhance the stability and usability of bromelain in various applications (Costa, Cerón, Petreca, & Costa, 2020).
Biochemical Analysis : Detailed structural studies of bromelain's carbohydrate moiety have been conducted, elucidating its complex structure. Such analyses are crucial for understanding the enzyme's function and potential modifications for therapeutic applications (Ishihara, Takahashi, Oguri, & Tejima, 1979).
Impact on Leukocyte Expression : Bromelain treatment can alter the expression of cell surface molecules on leukocytes, which are involved in cellular adhesion and activation. This finding has implications for understanding how bromelain exerts anti-inflammatory effects (Hale, Greer, & Sempowski, 2002).
Safety And Hazards
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-5-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66N2O29/c1-9-19(48)24(53)29(58)38(62-9)69-32-18(41-11(3)46)34(59)63-15(6-44)31(32)68-35-17(40-10(2)45)23(52)30(14(5-43)65-35)67-39-33(70-37-27(56)20(49)12(47)7-60-37)26(55)22(51)16(66-39)8-61-36-28(57)25(54)21(50)13(4-42)64-36/h9,12-39,42-44,47-59H,4-8H2,1-3H3,(H,40,45)(H,41,46)/t9-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21+,22+,23+,24+,25-,26-,27+,28-,29-,30+,31+,32+,33-,34?,35-,36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMLVGNWZDHBRA-UFAVQCRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O)NC(=O)C)CO)O)NC(=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)NC(=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66N2O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1026.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbohydrate moiety of bromelain |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.